molecular formula C45H73NO15 B1681910 Solamargine CAS No. 20311-51-7

Solamargine

Cat. No.: B1681910
CAS No.: 20311-51-7
M. Wt: 868.1 g/mol
InChI Key: MBWUSSKCCUMJHO-UHFFFAOYSA-N
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Description

Solamargine is a cytotoxic glycoalkaloid derived from the steroidal alkaloid solasodine. It is found in plants of the Solanaceae family, such as potatoes, tomatoes, and eggplants. This compound has been isolated from Solanum nigrum and is known for its potent anticancer properties .

Mechanism of Action

Target of Action

Solamargine primarily targets cancer cells, including melanoma and hepatocellular carcinoma cells . It has been found to interact with the oncogenic factor LIF (Leukemia Inhibitory Factor), which is aberrantly elevated in hepatocellular carcinoma tissues .

Mode of Action

this compound interacts with its targets by inhibiting the expression of LIF and inducing miR-141-3p, which subsequently reduces SP1 protein levels . This interaction triggers cellular necrosis in malignant melanoma cell lines by inducing lysosomal membrane permeabilization, as confirmed by cathepsin B upregulation . This triggers the extrinsic mitochondrial death pathway, represented by the release of cytochrome c and upregulation of TNFR1 .

Biochemical Pathways

this compound affects several biochemical pathways. It inhibits the LIF/miR-192-5p/CYR61/Akt signaling pathways in hepatocellular carcinoma cells . It also disrupts the intrinsic apoptosis pathway, as revealed by the downregulation of hILP/XIAP, resulting in caspase-3 cleavage, upregulation of Bcl-xL, and Bcl2, and downregulation of Apaf-1 and Bax in melanoma cells .

Pharmacokinetics

It’s known that this compound exhibits non-selective cytotoxicity and p-glycoprotein inhibition . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

this compound induces apoptosis and autophagy in cancer cells . It causes cellular necrosis in malignant melanoma cell lines by rapidly inducing lysosomal membrane permeabilization . It also inhibits the growth of hepatocellular carcinoma cells and enhances the anticancer effect of sorafenib by regulating HOTTIP-TUG1/miR-47265p/MUC1 pathway .

Action Environment

It’s known that this compound can inhibit the growth of cancer cells in various environments, including in vitro and in vivo settings

Biochemical Analysis

Biochemical Properties

Solamargine is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit the proliferation of non-melanoma skin cancer cells . It also plays a role in the regulation of the LIF/miR-192-5p/CYR61/Akt signaling pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the growth of hepatocellular carcinoma (HCC) cells and effectively induces HCC cell apoptosis and autophagy . It also triggers cellular necrosis selectively in different types of human melanoma cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces G0/G1-phase arrest and apoptosis in DDP-resistant lung cancer cell lines . It also inhibits the hedgehog pathway via direct binding to SMO protein . In hepatocellular carcinoma, it inhibits the LIF/miR-192-5p/CYR61/Akt signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to significantly decrease the viability and proliferation of HCC cells over time . It also promotes apoptosis and autophagy in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to significantly slow tumor growth in a patient-derived tumor xenograft (PDX) mouse model and an orthotopic HCC mouse model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to regulate the LIF/miR-192-5p/CYR61/Akt signaling pathways in hepatocellular carcinoma .

Transport and Distribution

It has been shown to inhibit the hedgehog pathway via direct binding to SMO protein, suggesting that it may interact with transporters or binding proteins .

Subcellular Localization

It has been shown to induce lysosomal membrane permeabilization in melanoma cells, suggesting that it may localize to the lysosome .

Preparation Methods

Synthetic Routes and Reaction Conditions: Solamargine can be synthesized through various methods, including ultrasonic maceration and liquid-liquid extraction. The bioactive constituents are isolated from the aqueous fraction using column chromatography, solid-phase extraction, and preparative thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound involves the cultivation of endophytic fungi from Solanum nigrum. These fungi produce this compound in significant quantities, which can be optimized through media optimization, OSMAC (One Strain Many Compounds), or epigenetic modifiers .

Scientific Research Applications

Comparison with Similar Compounds

Solamargine is often compared with other steroidal glycoalkaloids such as solanine and solasonine. While solanine is not bioactive, this compound displays potent cytotoxicity and P-glycoprotein inhibition . This compound and solasonine show similar efficacy against certain biological targets, but this compound is unique in its ability to induce cellular necrosis through the extrinsic mitochondrial death pathway .

List of Similar Compounds:
  • Solanine
  • Solasonine
  • Solasodine

This compound stands out due to its potent anticancer properties and unique mechanism of action, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWUSSKCCUMJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20311-51-7
Record name Solamargine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407810
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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